molecular formula C11H11NO3 B1682210 VGX-1027 CAS No. 6501-72-0

VGX-1027

Cat. No.: B1682210
CAS No.: 6501-72-0
M. Wt: 205.21 g/mol
InChI Key: MUFJHYRCIHHATF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IFN-γ by interfering with the signaling pathways of toll-like receptors (TLR) 2/6 and TLR 4 on macrophages . This interaction reduces the secretion of these cytokines, thereby modulating the immune response and reducing inflammation.

Cellular Effects

4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid exerts significant effects on various cell types and cellular processes. It has been demonstrated to inhibit the proliferation of CD4+CD25- T cells in response to bacterial antigens . Additionally, this compound enhances cell survival by interfering with the toxic effects of cytokines on cells. It also prevents the death of pancreatic islet cells induced by IL-1β and IFN-γ, highlighting its potential in protecting cells from immune-mediated damage .

Molecular Mechanism

The molecular mechanism of 4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid involves its binding interactions with biomolecules and its ability to modulate gene expression. This compound inhibits the secretion of pro-inflammatory cytokines by interfering with the signaling pathways of TLR 2/6 and TLR 4 on macrophages . It also reduces the accumulation of nitrites and enhances cell survival by mitigating the toxic effects of cytokines . These actions contribute to its immunomodulatory effects and potential therapeutic benefits.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid have been observed to change over time. The compound is stable when stored in DMSO at -20°C for up to three months . Long-term studies have shown that it can prevent the development of spontaneous type 1 diabetes in NOD mice and reduce the clinical signs of diabetes induced by multiple low doses of streptozotocin . These findings suggest that the compound maintains its efficacy over extended periods in laboratory conditions.

Dosage Effects in Animal Models

The effects of 4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid vary with different dosages in animal models. In NOD mice, the compound has been shown to prevent the development of type 1 diabetes at specific dosages . Higher doses may lead to adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. In models of systemic lupus erythematosus (SLE), the compound improved disease symptoms and increased survival rates, further demonstrating its potential in treating autoimmune diseases .

Metabolic Pathways

4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s immunomodulatory effects are mediated through its interactions with TLR signaling pathways, which play a critical role in immune responses . These interactions influence metabolic flux and the levels of metabolites involved in inflammation and immune regulation.

Transport and Distribution

Within cells and tissues, 4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which are crucial for its immunomodulatory effects . The compound’s ability to modulate immune responses is dependent on its distribution within specific tissues and cells.

Subcellular Localization

The subcellular localization of 4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that the compound exerts its effects at the appropriate sites within cells, contributing to its immunomodulatory properties.

Preparation Methods

The synthesis of VGX-1027 involves the formation of the isoxazole ring, which is a key structural component of the compound. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

VGX-1027 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

VGX-1027 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

VGX-1027 is unique in its ability to modulate multiple Toll-like receptors simultaneously. Similar compounds include:

This compound stands out due to its broad-spectrum activity against multiple Toll-like receptors, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-11(14)7-9-6-10(12-15-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFJHYRCIHHATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445023
Record name 2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6501-72-0
Record name VGX-1027
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006501720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VGX-1027
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZENUZOLAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKT814N13R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Benzaldehyde (1, 32.8 mmol) and hydroxylamine hydrochloride (33 mmol) were dissolved in methanol (100 ml) followed by addition of sodium carbonate (65 mmol). Overnight reaction gave the oxime derivative in 95% (2, 30.4 mmol). Chlorination of the oxime using N-chlorosuccinimide (31.6 mmol) in DMF (100 ml) quantitatively furnished chlorooxime (3). Compound 3 was then dissolved in THF/H2O (*0/20) and treated with 3-butenoate (24.5 mmol) and sodium carbonate (73.6 mmol). After completion, (12 h), the product was extracted with ethyl acetate and the organic extracts were washed with brine and dried over magnesium sulfate. GIT-27 was crystallized from ethyl acetate/heptane mixture. The structure was confirmed by 1H-NMR, 13C-NMR and mass spectroscopy. The daily dosage regimen will presumably vary within wide ranges, for instance from 0.1 to 10 mg/kg body weight.
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
31.6 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
chlorooxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Compound 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
24.5 mmol
Type
reactant
Reaction Step Five
Quantity
73.6 mmol
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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